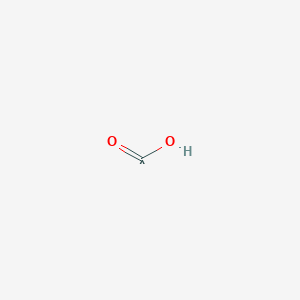

Hydroxycarbonyl

Descripción

Propiedades

Fórmula molecular |

CHO2 |

|---|---|

Peso molecular |

45.017 g/mol |

InChI |

InChI=1S/CHO2/c2-1-3/h(H,2,3) |

Clave InChI |

ORTFAQDWJHRMNX-UHFFFAOYSA-N |

SMILES |

[C](=O)O |

SMILES canónico |

[C](=O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Hydroxycarbonyl Functional Group: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the core properties, reactivity, and biological significance of the carboxyl group, tailored for researchers, scientists, and professionals in drug development.

The hydroxycarbonyl functional group, formally known as the carboxyl group (-COOH), is a cornerstone of organic chemistry and plays a pivotal role in the realms of biochemistry and pharmaceutical sciences.[1][2] Its unique structural and electronic properties confer a wide range of chemical reactivity and biological functions, making it a frequent and often critical component in the pharmacophores of numerous therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the this compound functional group, with a focus on the data, experimental methodologies, and biological pathway interactions most relevant to drug discovery and development.

Core Structural and Physical Properties

The carboxyl group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom.[4][5][6] This arrangement gives rise to a planar geometry around the carboxyl carbon, with bond angles of approximately 120°.[7][8]

Polarity, Solubility, and Boiling Points

The presence of both a strongly polarized carbonyl group and a hydroxyl group makes the carboxylic acid moiety a highly polar functional group.[9] Carboxylic acids are capable of acting as both hydrogen bond donors (from the -OH group) and acceptors (at both the carbonyl and hydroxyl oxygens), leading to strong intermolecular hydrogen bonding.[1][10] In nonpolar media, they often exist as cyclic dimers, which significantly increases their boiling points compared to alcohols of similar molecular weight.[7][11][12]

The ability to form hydrogen bonds with water molecules renders smaller carboxylic acids (one to four carbons) completely miscible with water.[10][13] However, as the length of the hydrophobic alkyl chain increases, water solubility decreases.[10][11] Despite this, even long-chain carboxylic acids can be solubilized in aqueous solutions through the formation of water-soluble salts upon reaction with strong bases like sodium hydroxide.[1]

Table 1: Physical Properties of Selected Carboxylic Acids

| IUPAC Name | Common Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water ( g/100 g) | pKa |

| Methanoic acid | Formic acid | HCOOH | 46.03 | 8.4 | 101 | Miscible | 3.75 |

| Ethanoic acid | Acetic acid | CH₃COOH | 60.05 | 16.6 | 118 | Miscible | 4.76 |

| Propanoic acid | Propionic acid | CH₃CH₂COOH | 74.08 | -20.8 | 141 | Miscible | 4.87 |

| Butanoic acid | Butyric acid | CH₃(CH₂)₂COOH | 88.11 | -5.5 | 164 | Miscible | 4.82 |

| Pentanoic acid | Valeric acid | CH₃(CH₂)₃COOH | 102.13 | -34.5 | 186 | 4.97 | 4.84 |

| Hexanoic acid | Caproic acid | CH₃(CH₂)₄COOH | 116.16 | -4.0 | 205 | 1.0 | 4.85 |

| Benzoic acid | Benzoic acid | C₆H₅COOH | 122.12 | 122.4 | 249 | 0.34 | 4.20 |

Data compiled from multiple sources.[14]

Acidity and Resonance Stabilization

The most defining chemical characteristic of the this compound group is its acidity.[12] Carboxylic acids are Brønsted-Lowry acids, meaning they can donate a proton (H⁺).[1] They are significantly more acidic than alcohols, with pKa values for most aliphatic and aromatic carboxylic acids falling in the range of 4 to 5.[11][15][16]

This enhanced acidity is attributed to the resonance stabilization of the resulting carboxylate anion (RCOO⁻).[11][12] Upon deprotonation, the negative charge is delocalized over the two electronegative oxygen atoms, which increases the stability of the conjugate base.[1][7] X-ray crystallographic studies confirm this, showing that the two carbon-oxygen bonds in a carboxylate salt are of equal length, intermediate between a typical C=O double bond and a C-O single bond.[7][17][18]

The acidity of a carboxylic acid is also influenced by the inductive effects of substituents on the molecule. Electron-withdrawing groups near the carboxyl group increase acidity by further stabilizing the carboxylate anion.[11][14] Conversely, electron-donating groups decrease acidity.[19]

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the identification and characterization of molecules containing a this compound group.

Infrared (IR) Spectroscopy

IR spectroscopy is a straightforward method for identifying carboxylic acids.[20] Key characteristic absorptions include:

-

A very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding in the dimeric form.[20][21][22] This broad absorption often overlaps with the sharper C-H stretching peaks.[21]

-

A strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹. For hydrogen-bonded dimers, this peak is usually centered around 1710 cm⁻¹.[22][23]

-

A C-O stretching band in the region of 1210-1320 cm⁻¹.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm region.[20][21] The chemical shift can be dependent on concentration and the solvent used due to variations in hydrogen bonding.[23]

-

¹³C NMR: The carboxyl carbon atom gives a characteristic signal in the range of 165-185 ppm.[20][23] This signal is often weaker than other carbon signals in the molecule.[20]

Table 2: Spectroscopic Data for the this compound Group

| Spectroscopic Technique | Feature | Typical Chemical Shift / Wavenumber | Notes |

| IR Spectroscopy | O-H stretch | 2500-3300 cm⁻¹ | Very broad due to hydrogen bonding.[21][22] |

| C=O stretch | 1710-1760 cm⁻¹ | Strong absorption. Position depends on dimerization and conjugation.[22][23] | |

| C-O stretch | 1210-1320 cm⁻¹ | ||

| ¹H NMR Spectroscopy | -COOH proton | 10-12 ppm | Broad singlet, highly deshielded.[20][21] |

| ¹³C NMR Spectroscopy | -COOH carbon | 165-185 ppm | Often a weak signal.[20][23] |

Chemical Reactivity and Key Reactions in Drug Synthesis

The reactivity of the this compound group is diverse, with reactions occurring at the acidic proton, the carbonyl carbon, and the hydroxyl group.[24] This versatility makes it a valuable functional group in the synthesis of pharmaceuticals.[][26]

Acid-Base Reactions

As acids, carboxylic acids readily react with bases to form carboxylate salts.[14][19] This reaction is fundamental to improving the aqueous solubility of drug candidates, which can be crucial for formulation and bioavailability.[27]

Nucleophilic Acyl Substitution

A major class of reactions for carboxylic acids involves nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. These reactions are central to the synthesis of carboxylic acid derivatives such as esters, amides, and acid chlorides.[6]

The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst (commonly concentrated sulfuric acid) to form an ester is known as Fischer esterification.[6][28] This is a reversible equilibrium-controlled process.[28][29]

Caption: General scheme of the Fischer esterification reaction.

Amides are often synthesized by reacting a carboxylic acid with an amine. This reaction typically requires a coupling agent or conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, to proceed efficiently. Amide bonds form the backbone of peptides and proteins and are present in many drug molecules.[3]

Reduction

The carboxyl group can be reduced to a primary alcohol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄).[]

The Role of the this compound Group in Drug Design and Development

The carboxylic acid functional group is a key player in drug design due to its ability to engage in strong electrostatic interactions and hydrogen bonds, which are often critical for drug-target binding.[2][3] It is present in a vast number of marketed drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and statins.[2][27]

However, the presence of a carboxyl group can also present challenges, such as metabolic instability, toxicity, and limited passive diffusion across biological membranes.[2] To overcome these liabilities while retaining the desired binding interactions, medicinal chemists often employ bioisosteric replacements for the carboxylic acid group.[2]

Involvement in Biological Signaling Pathways

Carboxylic acids are not only building blocks of larger biomolecules but also act as signaling molecules themselves.

Hydroxy-Carboxylic Acid (HCA) Receptors

A family of G protein-coupled receptors (GPCRs), known as hydroxy-carboxylic acid (HCA) receptors, are activated by endogenous carboxylic acids. For example, HCAR2 is activated by niacin (nicotinic acid) and β-hydroxybutyrate.[30] Activation of these receptors can modulate various physiological processes, including lipolysis and inflammatory responses, making them attractive targets for therapeutic intervention.[30]

Caption: Simplified HCAR2 signaling pathway upon ligand binding.

Carboxylic Acids in Cancer Metabolism

Cancer cells exhibit altered metabolism, often characterized by enhanced production and utilization of carboxylic acids like lactate.[31] These metabolic shifts can lead to acidification of the tumor microenvironment, which in turn promotes immune evasion, proliferation, and drug resistance.[31] Targeting the metabolic pathways involving carboxylic acids is an emerging strategy in cancer therapy.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for research and development. Below are representative methodologies for key reactions involving the this compound group.

Fischer Esterification of Lauric Acid to Ethyl Laurate

This protocol details a typical Fischer esterification procedure.

Materials:

-

Lauric acid (dodecanoic acid)

-

Absolute ethanol

-

Acetyl chloride (to generate HCl catalyst in situ)

-

5-mL conical vial with a reflux condenser

-

Heating mantle

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a 5-mL conical vial, add 70 mg of lauric acid and 1.0 mL of absolute ethanol.[32]

-

In a fume hood, carefully add 30 µL of acetyl chloride to the vial, cap it, and reassemble the reflux apparatus.[32]

-

Heat the reaction mixture to a gentle reflux for 1 hour.[32]

-

After cooling, concentrate the reaction mixture by heating to a volume of approximately 0.3 mL.[32]

-

Perform a liquid-liquid extraction using dichloromethane and water.

-

Wash the combined organic layers with aqueous sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester product.

-

The product can be further purified by column chromatography.

Caption: General experimental workflow for Fischer esterification.

Reduction of a Carboxylic Acid to a Primary Alcohol

Warning: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that must be handled with extreme care under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Ice bath

-

Aqueous acid (e.g., dilute H₂SO₄) for workup

Procedure:

-

In a dry, nitrogen-flushed three-necked flask, prepare a suspension of LiAlH₄ in anhydrous ether.

-

Cool the suspension in an ice bath.

-

Dissolve the carboxylic acid in anhydrous ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or gently heat under reflux until the reaction is complete (monitored by TLC).

-

Cool the flask in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then aqueous acid.

-

Separate the organic layer, extract the aqueous layer with ether, and combine the organic extracts.

-

Wash the combined organic layers, dry over an anhydrous salt, and evaporate the solvent to yield the primary alcohol.

Conclusion

The this compound functional group is a versatile and indispensable component in the toolkit of medicinal chemists and drug development professionals. Its well-defined physical and chemical properties, coupled with its ability to participate in crucial biological interactions, ensure its continued prominence in the design of future therapeutics. A thorough understanding of its characteristics, reactivity, and role in biological pathways is essential for the successful discovery and development of new medicines.

References

- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 6. Carboxylic Acid and Its Derivatives- Properties and Chemical Reactions [allen.in]

- 7. 20.2 Structure and Properties of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 11.2 Occurrence and Properties of Carboxylic Acids and Derivatives – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]

- 13. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 14. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 15. chem.indiana.edu [chem.indiana.edu]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. studymind.co.uk [studymind.co.uk]

- 20. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. application.wiley-vch.de [application.wiley-vch.de]

- 28. chemguide.co.uk [chemguide.co.uk]

- 29. odp.library.tamu.edu [odp.library.tamu.edu]

- 30. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 31. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. cerritos.edu [cerritos.edu]

The Pivotal Role of the Hydroxycarbonyl Group in Organic Chemistry: A Technical Guide for Researchers and Drug Development Professionals

The hydroxycarbonyl functional group, characterized by the presence of a hydroxyl group bonded to a carbonyl-containing molecule, is a cornerstone of organic chemistry. Its unique structural arrangement gives rise to a rich and diverse reactivity profile, making it a critical moiety in a vast array of synthetic transformations and a common motif in biologically active molecules. This in-depth technical guide provides a comprehensive overview of the this compound group, detailing its synthesis, reactivity, and significance in biological pathways and drug design, tailored for researchers, scientists, and drug development professionals.

Structural and Physicochemical Properties

The defining feature of a this compound compound is the relative position of the hydroxyl (-OH) and carbonyl (C=O) groups. The most common classifications are α-hydroxycarbonyls and β-hydroxycarbonyls.

-

α-Hydroxycarbonyls: The hydroxyl group is on the carbon atom adjacent to the carbonyl group. This arrangement is found in molecules such as α-hydroxy acids, α-hydroxy ketones (acyloins), and α-hydroxy aldehydes.

-

β-Hydroxycarbonyls: The hydroxyl group is on the carbon atom two positions away from the carbonyl group. These are the characteristic products of aldol reactions.[]

The proximity of the electron-withdrawing carbonyl group and the electron-donating hydroxyl group significantly influences the molecule's physicochemical properties.

Acidity: The α-protons of aldehydes and ketones are weakly acidic due to the resonance stabilization of the resulting enolate anion.[2][3] The presence of a hydroxyl group can further influence this acidity. The pKa values for the α-protons of common carbonyl compounds are summarized in Table 1. α-Hydroxy acids are notably more acidic than their non-hydroxylated counterparts due to the inductive effect of the α-hydroxyl group and potential intramolecular hydrogen bonding in the conjugate base.[4]

Intramolecular Hydrogen Bonding: In many this compound compounds, particularly β-hydroxy ketones and α-hydroxy acids, intramolecular hydrogen bonding can occur between the hydroxyl proton and the carbonyl oxygen, forming a stable six-membered ring.[5] This interaction can influence the molecule's conformation, reactivity, and spectroscopic properties.[6][7]

Table 1: Approximate pKa Values of α-Protons in Carbonyl Compounds

| Compound Type | pKa Range | Reference(s) |

| Aldehyde | 16-18 | [2] |

| Ketone | 19-21 | [2][8] |

| Ester | 23-25 | [2] |

| 1,3-Diketone | ~9 | [9] |

Table 2: pKa Values of Selected α-Hydroxy Acids

| Alpha-Hydroxy Acid | Molecular Formula | pKa | Reference(s) |

| Glycolic Acid | C₂H₄O₃ | 3.83 | [4] |

| Lactic Acid | C₃H₆O₃ | 3.85 | [4] |

| Mandelic Acid | C₈H₈O₃ | 3.36 | [4] |

| Citric Acid | C₆H₈O₇ | 3.13 (pKa1) | [4] |

| Malic Acid | C₄H₆O₅ | 3.40 (pKa1) | [4] |

| Tartaric Acid | C₄H₆O₆ | 3.22 (pKa1) | [4] |

Synthesis of this compound Compounds

The synthesis of this compound compounds is a fundamental aspect of organic synthesis, with the aldol reaction being the most prominent method for creating β-hydroxycarbonyls.

Aldol Reaction

The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound, forming a new carbon-carbon bond and a β-hydroxycarbonyl moiety.[] The reaction can be catalyzed by either acid or base. The stereoselective synthesis of β-hydroxycarbonyls is of paramount importance, and various methods have been developed to control the relative and absolute stereochemistry of the products.[10]

Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for enantioselective aldol reactions.[11][12][13][14] These reactions often proceed with high yields and excellent enantioselectivities. A comparison of different catalysts for the enantioselective aldol reaction is presented in Table 3.

Table 3: Comparison of Catalysts in Enantioselective Aldol Reactions

| Catalyst/Methodology | Aldehyde | Ketone/Enolate | Solvent | Yield (%) | Stereoselectivity (ee/dr) | Reference(s) |

| L-Proline (20 mol%) | Isobutyraldehyde | Acetone | Acetone | 67 | 87% ee | [15] |

| Proline-derived C2-symmetric catalyst | p-Nitrobenzaldehyde | Cyclohexanone | - | 88 | 98% ee | [15] |

| (S)-Proline (20 mol%) | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 95 | 99% ee | [14] |

| NaOH | Benzaldehyde | Acetone | Ethanol/Water | ~90 | Not Reported | [16] |

| Lithium Diisopropylamide (LDA) | Benzaldehyde | Ethyl t-butyl ketone | THF | 93 | 68% ee | [16] |

Other Synthetic Methods

α-Hydroxy ketones can be synthesized through the asymmetric dihydroxylation of enol ethers.[17] Additionally, the oxidation of ketones and other carbonyl compounds can yield α-hydroxy ketones.

Reactivity of this compound Compounds

The dual functionality of this compound compounds makes them versatile intermediates in organic synthesis.

-

Dehydration: β-Hydroxycarbonyls can undergo dehydration to form α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates.[]

-

Oxidation: The hydroxyl group can be oxidized to a carbonyl group. For example, α-hydroxy ketones can be oxidized to α-diketones.

-

Keto-Enol Tautomerism: Like other carbonyl compounds, hydroxycarbonyls exhibit keto-enol tautomerism, where the keto form is in equilibrium with the enol form. This tautomerism is crucial for their reactivity, particularly in enolate formation.

Biological Significance: The Role in Glycolysis

The this compound motif is central to several metabolic pathways, most notably glycolysis. In the fourth step of glycolysis, the enzyme aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate (a β-hydroxy ketone) into two three-carbon molecules: glyceraldehyde-3-phosphate (an aldehyde) and dihydroxyacetone phosphate (a ketone). This retro-aldol reaction is a critical step in the breakdown of glucose for energy production.[18]

The this compound Group in Drug Design and Development

The this compound group is a prevalent structural feature in many pharmaceutical agents, where it can contribute to drug-target interactions, solubility, and metabolic stability.

Doxorubicin: An Anthracycline Antibiotic

Doxorubicin is a widely used anticancer drug that belongs to the anthracycline class.[][19] Its structure features a this compound moiety within its tetracyclic quinone framework. The mechanism of action of doxorubicin is multifactorial and includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[10][20][21] The this compound group is involved in hydrogen bonding interactions with DNA and topoisomerase II, contributing to the drug's cytotoxic effects.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways and are prominent targets for cancer therapy.[22][23] Many kinase inhibitors feature functional groups capable of forming hydrogen bonds with the kinase active site. The this compound group, or motifs that can mimic its hydrogen bonding capabilities, can play a role in the binding of inhibitors to the hinge region of kinases.

Experimental Protocols

Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with an Aromatic Aldehyde

This protocol describes a general procedure for the enantioselective synthesis of a β-hydroxy ketone using (S)-proline as an organocatalyst.[11]

Materials:

-

(S)-Proline

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (S)-proline (0.025 mmol, 10 mol%) in dichloromethane (0.5 mL) at the desired temperature (e.g., 2 °C), add the aromatic aldehyde (0.25 mmol).

-

Add acetone (1.25 mmol) to the reaction mixture.

-

Stir the reaction mixture for the specified time (e.g., 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy ketone.

-

Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess by chiral HPLC analysis.

Oxidation of an α-Hydroxy Ketone: Benzoin to Benzil

This protocol outlines the oxidation of benzoin (an α-hydroxy ketone) to benzil (an α-diketone) using nitric acid.

Materials:

-

Benzoin

-

Concentrated nitric acid

-

Ethanol (95%)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place benzoin (e.g., 10 g) and add concentrated nitric acid (e.g., 25 mL).

-

Heat the mixture on a boiling water bath for approximately 1 to 1.5 hours, or until the evolution of nitrogen oxides ceases.

-

Cool the reaction mixture and pour it into a beaker of cold water with vigorous stirring.

-

Collect the precipitated yellow solid (crude benzil) by vacuum filtration and wash it thoroughly with water to remove any residual acid.

-

Recrystallize the crude product from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

-

Collect the purified benzil crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

-

Determine the melting point of the purified product (literature m.p. of benzil is 95 °C) and calculate the percent yield.

Conclusion

The this compound group is a functional group of profound importance in organic chemistry. Its unique electronic and structural features govern a wide range of chemical transformations, making it a key building block in the synthesis of complex organic molecules. Furthermore, its prevalence in natural products and pharmaceuticals underscores its significance in biological systems and drug design. A thorough understanding of the synthesis, reactivity, and biological roles of this compound compounds is therefore essential for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intramolecular hydrogen bond and molecular conformation. Part 2.—Effect of pressure and temperature on the IR spectra of some hydroxy ketones - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ketone - Wikipedia [en.wikipedia.org]

- 9. Chapter 18 notes [web.pdx.edu]

- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dot | Graphviz [graphviz.org]

- 19. Doxorubicin - Wikipedia [en.wikipedia.org]

- 20. ClinPGx [clinpgx.org]

- 21. mdpi.com [mdpi.com]

- 22. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Evolving Landscape of Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of novel carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of recent exploratory studies.

Carboxylic acid derivatives have long been a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Their inherent ability to participate in hydrogen bonding and other molecular interactions makes them a versatile scaffold for designing drugs with enhanced specificity and efficacy.[2] Recent years have witnessed a surge in exploratory studies focusing on novel derivatives, aiming to address unmet medical needs in areas such as oncology, infectious diseases, and cardiovascular disorders.[2] This guide synthesizes findings from recent literature, offering a technical overview of the synthesis, experimental evaluation, and structure-activity relationships of promising carboxylic acid derivatives.

I. Synthesis and Characterization of Novel Carboxylic Acid Derivatives

The synthesis of novel carboxylic acid derivatives often involves multi-step reactions, starting from commercially available precursors. A common strategy involves the activation of the carboxylic acid group to facilitate amide or ester bond formation.

General Synthetic Protocols:

A prevalent method for synthesizing amide derivatives involves the conversion of a carboxylic acid to its more reactive acid chloride, followed by reaction with a desired amine. For instance, in the synthesis of novel 4-methylthiazole-5-carboxylic acid derivatives, the initial carboxylic acid was treated with thionyl chloride (SOCl2) to yield the corresponding acid chloride. This intermediate was then reacted with various amines or alcohols in the presence of a base like triethylamine to produce a library of amide and ester derivatives.[3]

Another approach involves direct condensation of the carboxylic acid and amine using a coupling agent. For example, the synthesis of novel amide derivatives of nitroimidazole utilized phosphorous oxychloride (POCl3) as a condensing agent to facilitate the formation of the amide bond, bypassing the need to first create an acid chloride.[4]

Characterization: The structural confirmation of newly synthesized derivatives is crucial and typically involves a combination of spectroscopic techniques.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.[5][6] The carbonyl carbon of carboxylic acid derivatives typically resonates in the 160-180 ppm range in 13C NMR spectra.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, confirming its elemental composition.[5] Mass spectra of carboxylic acid derivatives often show a characteristic base peak corresponding to the acylium ion.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) and N-H stretches in amides.[4][6]

II. Biological Activity and Therapeutic Potential

Exploratory studies have revealed a broad spectrum of biological activities for novel carboxylic acid derivatives, highlighting their potential in various therapeutic areas.

A. Anticancer Activity

Several studies have focused on the development of carboxylic acid derivatives as potent anticancer agents.[3][6][8][9][10]

-

5-Oxopyrrolidine Derivatives: A series of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives bearing azole, diazole, and hydrazone moieties were synthesized and evaluated for their in vitro anticancer activity.[6] Compounds 18-22 from this series demonstrated the most potent activity against the A549 lung cancer cell line.[6]

-

Coumarin-3-carboxylic Acid Derivatives: Novel coumarin-3-carboxylic acid derivatives have been investigated as potential lactate transport inhibitors for cancer therapy.[10] Compound 5o from this series showed significant cytotoxicity against HeLa and HCT116 cell lines, which have high expression of the monocarboxylate transporter 1 (MCT1).[10]

-

β-Carboline-3-carboxylic Acid Derivatives: Dimerization of β-carboline at the C3 position has been shown to enhance antitumor activity.[9] Several bivalent β-carboline derivatives exhibited stronger cytotoxicity than their monomeric counterparts against a panel of cancer cell lines, including A549 (lung), SGC-7901 (gastric), HeLa (cervical), SMMC-7721 (hepatocellular), and MCF-7 (breast).[9]

Table 1: In Vitro Anticancer Activity of Selected Carboxylic Acid Derivatives

| Compound Class | Derivative Example | Cell Line | IC50 / EC50 (µM) | Reference |

| Coumarin-3-carboxylic acid | 5o | Hela | Data not specified as IC50, but showed significant cytotoxicity | [10] |

| Coumarin-3-carboxylic acid | 5o | HCT116 | Data not specified as IC50, but showed significant cytotoxicity | [10] |

| Thiazolidine-4-carboxylic acid | 4f | Influenza A Neuraminidase | 0.14 | [11] |

| Indole-2-carboxylic acid | 20a | HIV-1 Integrase | 0.13 | [12] |

B. Antimicrobial Activity

The search for new antimicrobial agents has led to the exploration of various carboxylic acid derivatives.

-

Coumarin-3-carboxylic Acid Derivatives: A series of coumarin-3-carboxylic acid derivatives containing a thioether quinoline moiety were synthesized and evaluated for their antibacterial activity.[5] Compound A9 demonstrated potent activity against Xanthomonas oryzae pv. oryzae (Xoo) and Acidovorax citrulli (Aac), with EC50 values of 11.05 and 8.05 μg/mL, respectively.[5]

-

5-Oxopyrrolidine Derivatives: In addition to anticancer activity, compound 21 from the 5-oxopyrrolidine series, bearing a 5-nitrothiophene substituent, showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[6]

Table 2: In Vitro Antimicrobial Activity of Selected Carboxylic Acid Derivatives

| Compound Class | Derivative Example | Pathogen | EC50 (µg/mL) | Reference |

| Coumarin-3-carboxylic acid | A9 | Xanthomonas oryzae pv. oryzae (Xoo) | 11.05 | [5] |

| Coumarin-3-carboxylic acid | A9 | Acidovorax citrulli (Aac) | 8.05 | [5] |

C. Antihypertensive and Antiviral Activity

Carboxylic acid derivatives have also shown promise as antihypertensive and antiviral agents.

-

Indole-3-carboxylic Acid Derivatives: Novel derivatives of indole-3-carboxylic acid have been identified as potent angiotensin II receptor 1 (AT1) antagonists.[13] Radioligand binding studies showed that these compounds have a high nanomolar affinity for the AT1 receptor, comparable to the known drug losartan.[13] In vivo studies in spontaneously hypertensive rats demonstrated that these compounds can lower blood pressure upon oral administration, with one compound showing a superior and longer-lasting effect than losartan.[13]

-

Thiazolidine-4-carboxylic Acid Derivatives: A series of these derivatives were synthesized and evaluated as inhibitors of influenza neuraminidase.[11] The most potent compound, 4f, exhibited an IC50 value of 0.14 μM, suggesting its potential as a lead for developing new anti-influenza drugs.[11]

-

Indole-2-carboxylic Acid Derivatives: These have been identified as novel HIV-1 integrase strand transfer inhibitors.[12] Further optimization led to a derivative (20a) with an IC50 value of 0.13 μM.[12]

III. Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key experiments cited in the literature.

Synthesis of Coumarin-3-carboxylic Acid Intermediate 4

This protocol describes the synthesis of a key intermediate for coumarin-3-carboxylic acid derivatives.[5]

-

Reaction Setup: In a suitable reaction vessel, combine water (100 mL) and ethanol (50 mL) as the reaction solvent.

-

Catalyst Addition: Add 15 mol% of n-bromosuccinimide as the catalyst.

-

Reactant Addition: Add salicylaldehyde (50 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (55 mmol).

-

Reaction: Stir the mixture at room temperature for 10 hours.

-

Work-up: After the reaction is complete, add 50 mL of 20% ethanol and stir at 100 °C for 10 minutes to remove impurities and the catalyst.

-

Isolation: Cool the reaction mixture sufficiently and collect the pure intermediate 4 by suction filtration.

General Procedure for the Preparation of Hydrazones 12 and 13

This protocol outlines the synthesis of hydrazone derivatives from a hydrazide precursor.[6]

-

Reaction Mixture: In a round-bottom flask, mix hydrazide 4 (0.5 g, 1.8 mmol) with either acetone (for compound 12) or ethyl methyl ketone (for compound 13) (15 mL).

-

Reflux: Heat the mixture at reflux for 18 hours.

-

Cooling and Isolation: After cooling, the product crystallizes and is collected.

IV. Visualizing Experimental Workflows and Relationships

Understanding the logical flow of research from synthesis to biological evaluation is essential.

References

- 1. Explorations in Carboxylic Acid-Derived Drug Delivery Methods [eureka.patsnap.com]

- 2. Trends in Carboxylic Acid-Based Pharmaceutical Innovations [eureka.patsnap.com]

- 3. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target | MDPI [mdpi.com]

- 10. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of carboxylic acids. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of key chemical processes.

Physical Properties of Carboxylic Acids

The physical properties of carboxylic acids are largely dictated by their ability to form strong intermolecular hydrogen bonds. The carboxyl functional group, containing both a hydrogen-bond donor (-OH) and a hydrogen-bond acceptor (C=O), leads to the formation of stable dimers, significantly influencing their boiling points and solubility.

Boiling Points and Melting Points

Carboxylic acids exhibit notably higher boiling points than alcohols, aldehydes, and ketones of comparable molecular weight.[1][2][3][4] This is attributed to the formation of cyclic dimers through intermolecular hydrogen bonding, which effectively doubles the molecular size and increases the energy required for vaporization.[1][5]

The boiling points of straight-chain monocarboxylic acids show a consistent increase with the length of the carbon chain.[1][6] However, melting points do not follow as regular a pattern. Unbranched carboxylic acids with an even number of carbon atoms have higher melting points than their odd-numbered counterparts with one more or one fewer carbon atom, a phenomenon attributed to differences in crystalline packing.[1][5] The presence of a cis-double bond in the hydrocarbon chain, as seen in unsaturated fatty acids, significantly lowers the melting point.[5]

Table 1: Physical Properties of Selected Aliphatic Carboxylic Acids [2][3][4][6][7]

| IUPAC Name | Common Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water ( g/100g at 20°C) | pKa |

| Methanoic acid | Formic acid | HCOOH | 46.03 | 8.4 | 100.8 | Miscible | 3.75 |

| Ethanoic acid | Acetic acid | CH₃COOH | 60.05 | 16.6 | 118.1 | Miscible | 4.76 |

| Propanoic acid | Propionic acid | CH₃CH₂COOH | 74.08 | -20.8 | 141 | Miscible | 4.87 |

| Butanoic acid | Butyric acid | CH₃(CH₂)₂COOH | 88.11 | -5.5 | 163.5 | Miscible | 4.82 |

| Pentanoic acid | Valeric acid | CH₃(CH₂)₃COOH | 102.13 | -34.5 | 186 | 4.97 | 4.84 |

| Hexanoic acid | Caproic acid | CH₃(CH₂)₄COOH | 116.16 | -3.4 | 205 | 1.0 | 4.88 |

| Heptanoic acid | Enanthic acid | CH₃(CH₂)₅COOH | 130.18 | -7.5 | 223 | 0.24 | 4.89 |

| Octanoic acid | Caprylic acid | CH₃(CH₂)₆COOH | 144.21 | 16.7 | 239.7 | 0.07 | 4.89 |

| Nonanoic acid | Pelargonic acid | CH₃(CH₂)₇COOH | 158.24 | 12.5 | 255 | 0.03 | 4.96 |

| Decanoic acid | Capric acid | CH₃(CH₂)₈COOH | 172.26 | 31.6 | 270 | 0.015 | 4.90 |

| Benzoic acid | - | C₆H₅COOH | 122.12 | 122.4 | 249 | 0.34 (at 25°C) | 4.20 |

| Salicylic acid | - | C₆H₄(OH)COOH | 138.12 | 159 | 211 | 0.22 (at 25°C) | 2.97 |

Solubility

The solubility of carboxylic acids is a function of the polarity of the carboxyl group and the nonpolar nature of the hydrocarbon chain.

-

In Water: Lower molecular weight carboxylic acids (up to four carbon atoms) are miscible with water due to the formation of hydrogen bonds between the carboxyl group and water molecules.[2][3][4] As the length of the hydrocarbon chain increases, the nonpolar character of the molecule dominates, leading to a rapid decrease in water solubility.[2][3][4]

-

In Organic Solvents: Carboxylic acids are generally soluble in less polar organic solvents such as ethanol, ether, and benzene.[2][3][4]

Chemical Properties of Carboxylic Acids

The chemical reactivity of carboxylic acids is primarily centered around the carboxyl group, which can undergo a variety of transformations.

Acidity and pKa

Carboxylic acids are weak acids that can donate a proton to form a carboxylate anion. Their acidity is significantly higher than that of alcohols. This increased acidity is due to the resonance stabilization of the resulting carboxylate anion, where the negative charge is delocalized over two oxygen atoms.

The acidity of a carboxylic acid is influenced by the nature of the substituents on the molecule. Electron-withdrawing groups attached to the carbon chain increase the acidity by stabilizing the carboxylate anion through an inductive effect. Conversely, electron-donating groups decrease acidity.

Key Chemical Reactions

Carboxylic acids react with alcohols in the presence of an acid catalyst (commonly H₂SO₄) to form esters. This is a reversible equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or the water produced is removed.[8][9][10]

Carboxylic acids can be converted to more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[11][12][13][14][15] The reaction with thionyl chloride is particularly useful as the byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture.[11][12]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the stepwise addition of a standard solution of a strong base (e.g., NaOH) to a solution of the carboxylic acid and monitoring the pH change using a pH meter.[16][17][18][19]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of approximately 0.1 M NaOH and accurately determine its concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).

-

Prepare a solution of the carboxylic acid of interest at a known concentration (e.g., 0.1 M).

-

-

Titration:

-

Calibrate the pH meter using standard buffer solutions.[16]

-

Pipette a known volume of the carboxylic acid solution into a beaker.

-

Immerse the pH electrode in the solution and record the initial pH.

-

Add the standardized NaOH solution in small, measured increments from a burette.

-

After each addition, stir the solution and record the pH. Continue the additions well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[20]

-

Determination of Solubility

The solubility of a carboxylic acid in a given solvent can be determined by preparing a saturated solution and quantifying the amount of dissolved solute.

Methodology (Gravimetric Method):

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid carboxylic acid to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached.

-

-

Separation and Quantification:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Evaporate the solvent from the withdrawn sample and accurately weigh the remaining solid residue.

-

-

Calculation:

-

Calculate the solubility in terms of grams of solute per 100 g of solvent or other appropriate units.

-

Recrystallization of Benzoic Acid

Recrystallization is a common technique for purifying solid organic compounds.[21][22][23][24][25]

Methodology:

-

Dissolution:

-

Place the impure benzoic acid in an Erlenmeyer flask.

-

Add a minimum amount of hot water (the solvent) to just dissolve the solid. Keep the solution near its boiling point.[21]

-

-

Cooling and Crystallization:

-

Allow the hot solution to cool slowly to room temperature. As the solution cools, the solubility of the benzoic acid decreases, and it crystallizes out.

-

Further cooling in an ice bath can maximize the yield of crystals.[21]

-

-

Isolation and Drying:

Synthesis of Aspirin (Acetylsalicylic Acid)

Aspirin is synthesized by the esterification of salicylic acid with acetic anhydride, using an acid catalyst such as sulfuric or phosphoric acid.[26][27][28][29][30]

Methodology:

-

Reaction Setup:

-

Heating:

-

Crystallization:

-

Cool the flask to room temperature and then add cold water to precipitate the aspirin and to hydrolyze any unreacted acetic anhydride.[26]

-

Further cooling in an ice bath will complete the crystallization.

-

-

Purification:

-

Characterization:

Visualizations of Pathways and Workflows

Chemical Reaction Mechanisms and Workflows

Caption: Workflow for Fischer Esterification.

References

- 1. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. cerritos.edu [cerritos.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Solved In a simple flow chart format, write the procedure / | Chegg.com [chegg.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. orgosolver.com [orgosolver.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. egyankosh.ac.in [egyankosh.ac.in]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. web.williams.edu [web.williams.edu]

- 21. chem.ucalgary.ca [chem.ucalgary.ca]

- 22. scribd.com [scribd.com]

- 23. Chemistry 210 Experiment Ib [home.miracosta.edu]

- 24. scribd.com [scribd.com]

- 25. Benzoic Acid Recrystallization - 1105 Words | 123 Help Me [123helpme.com]

- 26. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Chemistry A level revision resource: Making aspirin in the lab - University of Birmingham [birmingham.ac.uk]

The Intricate Reactivity of β-Hydroxy Carbonyl Compounds: A Technical Guide for Researchers

An in-depth exploration of the synthesis, transformations, and characterization of β-hydroxy carbonyl compounds, pivotal intermediates in organic synthesis and drug development. This guide provides detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in leveraging the unique reactivity of these molecules.

β-Hydroxy carbonyl compounds, often referred to as aldols, represent a cornerstone of modern organic chemistry. Characterized by the presence of a hydroxyl group at the carbon atom beta to a carbonyl group, this structural motif is central to a vast array of synthetic transformations and is a recurring feature in numerous biologically active molecules. The ability to form new carbon-carbon bonds through their synthesis and the diverse functionalities accessible through their subsequent reactions make them invaluable building blocks for complex molecular architectures. This technical guide delves into the core principles governing the reactivity of β-hydroxy carbonyl compounds, offering a comprehensive resource for scientists and professionals in the field.

Synthesis of β-Hydroxy Carbonyl Compounds: The Aldol Addition

The most direct and widely utilized method for the synthesis of β-hydroxy carbonyl compounds is the aldol addition reaction. This reaction involves the nucleophilic addition of an enol or enolate of a carbonyl compound to the electrophilic carbonyl carbon of another. The reaction can be catalyzed by either acid or base, with the latter being more common for isolating the β-hydroxy carbonyl product.

Data Presentation: Yields of Aldol Addition Reactions

The efficiency of the aldol addition is highly dependent on the nature of the reactants and the reaction conditions. The following table summarizes representative yields for various aldol addition reactions.

| Nucleophile (Enolate Source) | Electrophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetone | Isobutyraldehyde | L-Proline (20 mol%) | Acetone/CHCl₃ | 30 | 85 | [1] |

| Acetone | Benzaldehyde | NaOH | Ethanol/Water | Room Temp. | ~60 | [2] |

| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (1 mol%) | Water | Not Specified | 89 | [3] |

| Propanal | Isobutyraldehyde | L-Proline | DMF | 4 | 82 | [4] |

| Propionaldehyde | Benzaldehyde | L-Proline | DMF | 4 | 81 | [4] |

Experimental Protocol: Enantioselective Aldol Addition of Acetone to Isobutyraldehyde

This procedure outlines the L-proline-catalyzed enantioselective aldol addition of acetone to isobutyraldehyde to yield (S)-4-hydroxy-5-methyl-2-hexanone.[1]

Materials:

-

Isobutyraldehyde

-

Acetone

-

Chloroform (CHCl₃)

-

(S)-Proline

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Pentane and Diethyl ether for chromatography

Procedure:

-

To a solution of isobutyraldehyde (1 mmol) in a solvent mixture of acetone (4 mL) and chloroform (1 mL), add (S)-proline (0.2 mmol).

-

Stir the reaction mixture at 30 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, perform a work-up by extracting the mixture with diethyl ether and washing with brine three times.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, using a pentane-diethyl ether solvent system to isolate the pure β-hydroxy ketone.

Signaling Pathway: Mechanism of the Aldol Addition

The aldol addition reaction proceeds through a series of well-defined steps, which can be visualized as a logical workflow.

Dehydration of β-Hydroxy Carbonyl Compounds

A hallmark of β-hydroxy carbonyl reactivity is their propensity to undergo dehydration to form α,β-unsaturated carbonyl compounds. This elimination reaction is readily achieved under both acidic and basic conditions, often with gentle heating, and is driven by the formation of a stable conjugated system.[5]

Data Presentation: Yields of Dehydration Reactions

| β-Hydroxy Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Hydroxy-4-methyl-2-pentanone | Iodine (catalytic), Heat (120-160 °C) | Mesityl oxide | 47 | [6] |

| 3-Hydroxy-2-methylpentanal | NaOH, Heat (distillation) | 2-Methyl-2-pentenal | Good | [7] |

| Aldol from Benzaldehyde and Acetone | NaOH, Ethanol/Water | Dibenzalacetone | 90-94 | [1] |

Experimental Protocols

This procedure details the acid-catalyzed dehydration of diacetone alcohol to mesityl oxide using a catalytic amount of iodine.[6]

Materials:

-

4-Hydroxy-4-methyl-2-pentanone (diacetone alcohol)

-

Iodine

-

Anhydrous sodium sulfate

Procedure:

-

In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 60 mg (0.24 mmol) of iodine in 5.81 g (50.0 mmol) of 4-hydroxy-4-methyl-2-pentanone.

-

Set up a distillation apparatus and heat the solution initially to 120 °C in an oil bath.

-

Gradually increase the temperature to 150-160 °C as the reaction progresses and the product distills. Continue distillation for approximately 45 minutes, or until no more distillate is collected.

-

Transfer the distillate to a small separatory funnel. The product is the upper organic phase.

-

Separate the organic layer, dry it with a minimal amount of anhydrous sodium sulfate, and decant or filter the liquid into a clean distillation flask.

-

Perform a fractional distillation of the crude product at atmospheric pressure. Collect the fractions with a boiling point between 125-130 °C. The expected yield is approximately 47%.

This protocol describes the synthesis of dibenzalacetone, where the dehydration of the intermediate β-hydroxy ketone occurs in situ under the basic reaction conditions.[8]

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Water

Procedure:

-

Prepare the catalyst solution by dissolving 5 g of NaOH in a mixture of 25 mL of water and 25 mL of 95% ethanol in an Erlenmeyer flask, with swirling. Allow the solution to cool to near room temperature.

-

In a separate beaker, mix 2.9 g of acetone and 10.5 mL of benzaldehyde.

-

Add the acetone-benzaldehyde mixture to the NaOH solution.

-

Swirl the flask occasionally for 15 minutes. A yellow precipitate of dibenzalacetone will form.

-

Collect the product by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with cold ethanol to remove any unreacted starting materials and byproducts.

-

Allow the product to air dry. The expected yield is approximately 83%.[8]

Signaling Pathways: Dehydration Mechanisms

The dehydration of β-hydroxy carbonyls can proceed through distinct mechanisms depending on the catalytic conditions.

Acid-Catalyzed Dehydration (E1 Mechanism):

Base-Catalyzed Dehydration (E1cB Mechanism):

Retro-Aldol Reaction

The aldol addition is a reversible process. The reverse reaction, known as the retro-aldol reaction, involves the cleavage of the carbon-carbon bond between the α- and β-carbons of a β-hydroxy carbonyl compound to regenerate two carbonyl compounds. This reaction is typically favored at higher temperatures and can be catalyzed by acid or base.

Data Presentation: Quantitative Aspects of Retro-Aldol Reactions

Quantitative data for retro-aldol reactions often focuses on reaction rates and equilibrium positions rather than isolated yields, as the reaction is reversible.

| Substrate | Catalyst/Conditions | Products | Observations | Reference |

| Diacetone Alcohol | MgO catalyst, 299 K | Acetone | Higher activity than MgO from Mg(OH)₂ | [9] |

| Fructose-1,6-bisphosphate | Aldolase (enzyme) | Dihydroxyacetone phosphate & Glyceraldehyde-3-phosphate | Key step in glycolysis | [5][10] |

Experimental Protocol: Base-Catalyzed Retro-Aldol Reaction of Diacetone Alcohol

This procedure demonstrates the base-catalyzed decomposition of diacetone alcohol into acetone.

Materials:

-

Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone)

-

Magnesium oxide (MgO) catalyst

-

Fixed-bed microreactor

-

Nitrogen gas

Procedure:

-

The reaction is carried out in a fixed-bed microreactor at 1 atmosphere and 313 K.

-

The reactant, diacetone alcohol, is fed to the reactor by bubbling nitrogen gas (170 mL/min) through a saturator containing diacetone alcohol maintained at 303 K.

-

The catalytic activity is evaluated by monitoring the conversion of diacetone alcohol to acetone over time using gas chromatography.

Signaling Pathway: Retro-Aldol Mechanism

The retro-aldol reaction is the microscopic reverse of the aldol addition.

Oxidation and Reduction of β-Hydroxy Carbonyl Compounds

The bifunctional nature of β-hydroxy carbonyls allows for selective oxidation of the hydroxyl group to a carbonyl, forming a β-dicarbonyl compound, or reduction of the carbonyl group to a hydroxyl, yielding a 1,3-diol.

Oxidation to β-Dicarbonyl Compounds

The oxidation of the secondary alcohol in a β-hydroxy ketone to a ketone functionality results in the formation of a 1,3-dicarbonyl compound. Mild oxidizing agents are typically employed to avoid cleavage of the carbon-carbon bond.

The Dess-Martin periodinane (DMP) is a mild and selective reagent for the oxidation of primary and secondary alcohols.[7][11][12][13][14]

Materials:

-

β-Hydroxy carbonyl compound (substrate)

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the β-hydroxy carbonyl substrate (1 equivalent) in dichloromethane (10 volumes).

-

Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 2 to 4 hours, monitoring the progress by TLC.

-

Upon completion, the reaction can be worked up by quenching with a solution of sodium thiosulfate and sodium bicarbonate, followed by extraction with an organic solvent.

Reduction to 1,3-Diols

The reduction of the carbonyl group in a β-hydroxy carbonyl compound affords a 1,3-diol. The stereochemical outcome of this reduction can often be controlled to selectively produce either the syn or anti diastereomer.

| β-Hydroxy Ketone | Reducing Agent System | Diol Product | Diastereoselectivity (syn:anti) | Reference |

| General Acyclic | Et₂BOMe, NaBH₄ | syn-1,3-diol | High syn selectivity | [13] |

| 1-Aryl-3-hydroxy-1-butanones | NaBH₄, Albumin | anti-1,3-diol | High anti selectivity (up to 96% d.e.) | [2] |

This procedure outlines a general method for the diastereoselective reduction of a β-hydroxy ketone to the corresponding syn-1,3-diol.[13]

Materials:

-

β-Hydroxy ketone

-

Diethylmethoxyborane (Et₂BOMe)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the β-hydroxy ketone in a mixture of THF and methanol at -78 °C.

-

Add diethylmethoxyborane to the solution to form a boron chelate.

-

Add sodium borohydride to the reaction mixture and stir at -78 °C until the reaction is complete.

-

Work up the reaction by quenching with an appropriate aqueous solution and extracting the product.

Spectroscopic Characterization

The structural elucidation of β-hydroxy carbonyl compounds relies heavily on spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of a β-hydroxy carbonyl compound is characterized by the presence of both a hydroxyl (-OH) and a carbonyl (C=O) stretching absorption.

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Free) | ~3600 | Sharp, Weak | Observed in dilute, non-polar solvents. |

| O-H Stretch (Intramolecular H-bonded) | 3500 - 3400 | Broad, Medium | Characteristic of the β-hydroxy carbonyl motif.[2] |

| O-H Stretch (Intermolecular H-bonded) | 3400 - 3200 | Broad, Strong | Concentration-dependent. |

| C=O Stretch (Saturated Ketone/Aldehyde) | 1720 - 1705 | Strong | Reference value.[2] |

| C=O Stretch (H-bonded β-Hydroxy Carbonyl) | 1700 - 1680 | Strong | Shift to lower frequency due to H-bonding.[2] |

| Aldehydic C-H Stretch | 2830 - 2695 | Medium | Often appears as two peaks.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton and the electronic environment of the nuclei.

¹H NMR Characteristic Chemical Shifts:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OH | 1 - 5 | Broad Singlet | Chemical shift is variable and depends on concentration and solvent. |

| H-C(OH)- | 3.5 - 4.5 | Multiplet | The proton on the carbon bearing the hydroxyl group. |

| α-Hydrogens | 2.0 - 2.7 | Multiplet | Protons adjacent to the carbonyl group. |

| Aldehydic H | 9.5 - 10.0 | Singlet or Doublet | Present only in β-hydroxy aldehydes. |

¹³C NMR Characteristic Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C=O (Ketone) | 205 - 220 | Carbonyl carbon.[15] |

| C=O (Aldehyde) | 190 - 200 | Carbonyl carbon.[15] |

| -C(OH)- | 60 - 75 | Carbinol carbon. |

| α-Carbon | 40 - 55 | Carbon adjacent to the carbonyl group. |

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. Aldol Addition [organic-chemistry.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. faculty.concordia.ca [faculty.concordia.ca]

- 13. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]

- 14. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

The Unseen Architects: A Technical Guide to the Core Roles of Carboxylic Acids in Biological Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxylic acids, a ubiquitous class of organic compounds characterized by the presence of a carboxyl (-COOH) functional group, are fundamental to the architecture and functioning of all known life.[1][2] Their versatile chemical properties, including their acidity and ability to form esters and amides, allow them to participate in a vast array of biological processes.[3][4] This technical guide provides an in-depth exploration of the core roles of carboxylic acids, focusing on their functions as essential building blocks of macromolecules, their central role in cellular metabolism and energy production, and their emerging significance as signaling molecules that regulate complex physiological pathways. This document delves into the intricate mechanisms of action, presents quantitative data for key carboxylic acids, details established experimental protocols for their study, and provides visual representations of critical signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Carboxylic Acids as Fundamental Building Blocks of Life

The structural diversity and chemical reactivity of carboxylic acids make them ideal building blocks for some of the most critical macromolecules in biology: proteins and lipids.

Amino Acids: The Foundation of Proteins

Amino acids are the monomeric units that polymerize to form proteins, the workhorses of the cell responsible for catalysis, signaling, and structural integrity.[1][5] Each amino acid possesses a characteristic structure with a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a hydrogen atom, a variable side chain (R group), and a defining carboxylic acid group (-COOH).[1] The presence of both the acidic carboxyl group and the basic amino group confers upon them their amphoteric nature, allowing them to act as buffers. The carboxyl group is pivotal in the formation of peptide bonds, the covalent linkage that connects amino acids in a protein chain.[1] This condensation reaction, occurring between the carboxyl group of one amino acid and the amino group of another, forms the backbone of all proteins.

Fatty Acids: The Core of Lipids and Cellular Membranes

Fatty acids are long-chain carboxylic acids that are the primary components of lipids, including triglycerides and phospholipids.[1] Triglycerides, composed of a glycerol molecule esterified with three fatty acids, serve as the primary long-term energy storage molecules in animals.[6] Phospholipids, which contain a diglyceride, a phosphate group, and a polar head group, are the fundamental components of all biological membranes.[2] The amphipathic nature of phospholipids, with their hydrophilic (carboxylate-containing) head and hydrophobic hydrocarbon tail, drives the self-assembly of the lipid bilayer, forming a selectively permeable barrier that defines the cell and its internal compartments.[2]

The Central Role of Carboxylic Acids in Metabolism

Carboxylic acids are at the heart of cellular metabolism, participating as key intermediates in the central pathways of energy production and biosynthesis.

The Tricarboxylic Acid (TCA) Cycle: The Hub of Cellular Respiration

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a series of enzyme-catalyzed chemical reactions that form a central hub of aerobic metabolism.[7][8] The cycle involves a series of tricarboxylic and dicarboxylic acids and is responsible for the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2) that fuel the electron transport chain.[8][9] Key carboxylic acid intermediates of the TCA cycle, such as citrate, isocitrate, α-ketoglutarate, succinate, fumarate, and malate, not only participate in energy production but also serve as precursors for the biosynthesis of other vital molecules, including amino acids and heme.[9][10]

Caption: The Tricarboxylic Acid (TCA) Cycle.

Fatty Acid Metabolism: Synthesis and Degradation

The metabolism of fatty acids is a dynamic process involving both their synthesis (lipogenesis) and breakdown (β-oxidation) to meet the energetic demands of the cell.

-

Fatty Acid Synthesis: This anabolic pathway occurs in the cytosol and builds fatty acids from acetyl-CoA.[6][11][12] A key regulatory step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase.[6] The fatty acid chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA.[11]

-

Fatty Acid β-Oxidation: This catabolic process takes place in the mitochondria and breaks down fatty acids into acetyl-CoA, which can then enter the TCA cycle.[11] Each round of β-oxidation shortens the fatty acid chain by two carbons and generates one molecule of acetyl-CoA, one FADH2, and one NADH.[11]

Ketone Bodies: An Alternative Fuel Source

During periods of fasting, prolonged exercise, or in pathological states like diabetes, the liver produces ketone bodies—acetoacetate, β-hydroxybutyrate (both carboxylic acids), and acetone—from the breakdown of fatty acids.[3] These water-soluble molecules are released into the bloodstream and can be used by extrahepatic tissues, such as the brain and heart, as an alternative fuel source when glucose is scarce.

Carboxylic Acids as Signaling Molecules

Beyond their structural and metabolic roles, a growing body of evidence highlights the critical function of carboxylic acids as signaling molecules that regulate a diverse range of physiological processes.

Bile Acids: Regulators of Metabolism and Digestion

Bile acids are steroid carboxylic acids synthesized from cholesterol in the liver.[13][14] They are well-known for their role in the digestion and absorption of dietary fats and fat-soluble vitamins.[13] However, in recent years, bile acids have been recognized as potent signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors (GPCRs), like TGR5.[6][14][15] Through these receptors, bile acids regulate their own synthesis and transport, as well as glucose homeostasis, lipid metabolism, and energy expenditure.[1][7][15] Dysregulation of bile acid signaling is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[12][16]

Caption: Bile Acid Signaling via FXR and TGR5.

Short-Chain Fatty Acids (SCFAs): Gut Microbiota-Host Crosstalk

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are produced by the fermentation of dietary fiber by the gut microbiota.[17][18] These carboxylic acids are a major energy source for colonocytes and have been shown to play a crucial role in maintaining gut health, modulating the immune system, and influencing host metabolism.[19][20] SCFAs exert their effects by acting as signaling molecules through GPCRs, such as GPR41 (FFAR3) and GPR43 (FFAR2), and by inhibiting histone deacetylases (HDACs).[4][18][21] Their diverse functions highlight the intricate metabolic crosstalk between the gut microbiota and the host.

Caption: Short-Chain Fatty Acid Signaling.

Prostaglandins and Leukotrienes: Mediators of Inflammation

Prostaglandins and leukotrienes are potent lipid signaling molecules derived from the fatty acid arachidonic acid.[16][22][23] These eicosanoids are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and blood clotting.[22][24] The synthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX), the target of nonsteroidal anti-inflammatory drugs (NSAIDs). Prostaglandin E2 (PGE2), a prominent prostaglandin, exerts its diverse effects by binding to a family of four G protein-coupled receptors (EP1-4).[17][25]

Caption: Prostaglandin E2 (PGE2) Synthesis and Signaling.

Quantitative Data on Key Carboxylic Acids

The concentrations of carboxylic acids in biological fluids and tissues are tightly regulated and can serve as important biomarkers for health and disease.

| Carboxylic Acid | Biological Matrix | Typical Concentration Range | Method of Analysis |

| TCA Cycle Intermediates | |||

| Citrate | Human Plasma | 80 - 150 µM | LC-MS/MS |

| Succinate | Human Plasma | 10 - 40 µM | LC-MS/MS |

| Short-Chain Fatty Acids | |||

| Acetate | Human Feces | 30 - 60 mmol/kg | GC-MS |

| Propionate | Human Feces | 10 - 20 mmol/kg | GC-MS |

| Butyrate | Human Feces | 10 - 20 mmol/kg | GC-MS |

| Ketone Bodies | |||

| Acetoacetate | Human Blood | 50 - 200 µM | LC-MS/MS, GC-MS |

| β-Hydroxybutyrate | Human Blood | 50 - 200 µM | LC-MS/MS, GC-MS |

| Bile Acids | |||

| Total Bile Acids | Human Serum (fasting) | < 10 µM | LC-MS/MS |

Experimental Protocols for the Study of Carboxylic Acids

The accurate quantification and functional analysis of carboxylic acids are crucial for understanding their biological roles. Below are detailed methodologies for key experiments.

Quantification of Short-Chain Fatty Acids in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: GC-MS Workflow for SCFA Analysis.

Protocol:

-

Sample Preparation:

-

Weigh approximately 50-100 mg of frozen fecal sample.

-

Add an internal standard (e.g., 2-ethylbutyric acid).

-

Homogenize the sample in acidified water (e.g., 0.5 M HCl) to protonate the SCFAs.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Extraction:

-

Collect the supernatant.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

-

Vortex and centrifuge to separate the phases.

-

-

Derivatization:

-

Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen.

-

Derivatize the dried extract to increase volatility for GC analysis. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable capillary column for separation (e.g., DB-5ms).

-

Set the appropriate temperature program for the GC oven.

-

The mass spectrometer is typically operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

-

Measurement of Fatty Acid β-Oxidation in Isolated Hepatocytes

Protocol:

-

Hepatocyte Isolation:

-

Incubation with Radiolabeled Fatty Acid:

-

Stopping the Reaction and Separation of Products:

-

Stop the reaction by adding perchloric acid.[27]

-

Centrifuge the samples to pellet the protein.

-

The supernatant contains the acid-soluble metabolites (ASMs), which include the radiolabeled acetyl-CoA and other TCA cycle intermediates produced from β-oxidation.

-

-

Quantification:

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Normalize the results to the total protein content of the hepatocyte pellet.

-

Carboxylic Acids in Drug Development

The chemical properties of the carboxyl group make it a common feature in many pharmaceutical agents. Carboxylic acid-containing drugs span a wide range of therapeutic areas.

-

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): A large class of drugs, including aspirin, ibuprofen, and naproxen, contain a carboxylic acid moiety. They exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.

-

ACE Inhibitors: Drugs like captopril and enalapril, used to treat hypertension and heart failure, are dicarboxylic acid-containing compounds that inhibit the angiotensin-converting enzyme (ACE).

-